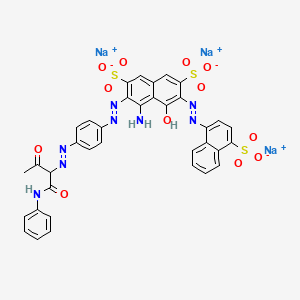

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)azo)-6-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt

Description

This compound is a complex trisodium salt of a 2,7-naphthalenedisulfonic acid derivative, featuring multiple azo (-N=N-) linkages and functional groups. The structure includes:

- Three azo groups: Positioned at the 3-, 4-, and 6-positions of the naphthalene core.

- Sulfonic acid groups: At the 2- and 7-positions, neutralized as trisodium salts to enhance water solubility.

- Substituents: A phenylamino carbonyl propyl group and a 4-sulfo-1-naphthalenyl moiety, contributing to its chromophoric and chelating properties.

While direct synthesis details are sparse in the provided evidence, analogous compounds (e.g., Acid Black 1, CAS 1064-48-8) are synthesized via diazotization and coupling reactions to introduce azo groups . This compound’s structural complexity suggests applications in dyes, analytical chemistry, or metal-complexing agents, though regulatory filings highlight its industrial use under significant new use rules (SNURs) .

Properties

CAS No. |

79135-92-5 |

|---|---|

Molecular Formula |

C36H25N8Na3O12S3 |

Molecular Weight |

926.8 g/mol |

IUPAC Name |

trisodium;4-amino-3-[[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]phenyl]diazenyl]-5-hydroxy-6-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C36H28N8O12S3.3Na/c1-19(45)32(36(47)38-21-7-3-2-4-8-21)42-39-22-11-13-23(14-12-22)40-43-33-28(58(51,52)53)17-20-18-29(59(54,55)56)34(35(46)30(20)31(33)37)44-41-26-15-16-27(57(48,49)50)25-10-6-5-9-24(25)26;;;/h2-18,32,46H,37H2,1H3,(H,38,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |

InChI Key |

QNOGCTQRPDELBQ-UHFFFAOYSA-K |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=CC=C(C6=CC=CC=C65)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)azo)-6-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt, is a complex organic compound known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene backbone with multiple functional groups that enhance its reactivity and solubility. The presence of sulfonic acid groups contributes to its ionic nature, while the azo linkages are significant for its colorimetric properties.

Molecular Formula

- Molecular Formula : C27H24N6Na3O9S3

- Molecular Weight : 686.65 g/mol

The biological activity of this compound primarily stems from its ability to form complexes with metal ions and interact with biological macromolecules. The sulfonic acid groups facilitate solubility in aqueous environments, enhancing bioavailability.

Key Mechanisms:

- Metal Ion Complexation : The compound can chelate metal ions through its sulfonate and hydroxyl groups, influencing various enzymatic reactions.

- Azo Group Reactivity : The azo linkages can undergo reduction reactions in biological systems, leading to the formation of potentially active metabolites.

Toxicological Studies

Research indicates that the trisodium salt form has low systemic toxicity when administered orally. Studies show minimal absorption in the gastrointestinal tract of rats, suggesting that intestinal bacteria play a significant role in the metabolism of the compound. Major metabolites identified include naphthionic acid and other derivatives resulting from azo bond cleavage .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against:

- Bacteria : Significant antibacterial activity has been observed in several strains.

- Fungi : Certain derivatives show promise as antifungal agents.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various naphthalenedisulfonic acid derivatives, it was found that compounds with higher sulfonation levels exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) where modifications in the naphthalene ring influenced biological outcomes .

Study 2: Toxicological Assessment

A comprehensive toxicological assessment conducted on the trisodium salt variant revealed that it poses a low risk for systemic toxicity. The study utilized both in vivo and in vitro methodologies to evaluate absorption, distribution, metabolism, and excretion (ADME) profiles .

Comparison of Biological Activities

| Compound Name | CAS Number | Key Biological Activity | Notes |

|---|---|---|---|

| 2,7-Naphthalenedisulfonic Acid | 68400-36-2 | Antimicrobial | Effective against bacteria and fungi |

| 4-Mercaptobenzene Sulfonic Acid | 130-27-4 | Antioxidant | Exhibits lower toxicity |

| Naphthionic Acid | 84-86-6 | Metabolite | Formed during metabolism |

Toxicological Profile Summary

| Parameter | Value |

|---|---|

| Oral LD50 (in rats) | >2000 mg/kg |

| Absorption | Minimal |

| Major Metabolites | Naphthionic Acid |

Comparison with Similar Compounds

Key Observations:

- Azo Group Count : The target compound and C.I. Direct Green 1 have three azo groups, whereas SPADNS and Acid Black 1 have two. Additional azo groups intensify color but may increase toxicity risks .

- Solubility: Trisodium sulfonate salts (target compound, SPADNS) exhibit superior water solubility compared to disodium or monosodium salts (e.g., Acid Black 1) .

Stability and Environmental Impact

- Photostability: Azo compounds with electron-withdrawing groups (e.g., nitro in Acid Black 1) exhibit lower photodegradation rates than those with electron-donating groups (e.g., amino in the target compound) .

Preparation Methods

Synthesis of the Naphthalenedisulfonic Acid Core Structure

The preparation begins with sulfonation of naphthalene to create the 2,7-disulfonic acid derivative. As detailed in Example 1 of Patent CN112457222A, this involves:

Reaction Conditions

- Molar ratio : 1:1.15 naphthalene to concentrated sulfuric acid (98%)

- Temperature : 80–95°C under nitrogen atmosphere

- Duration : 150–180 minutes

Under these conditions, the reaction achieves 98.7% naphthalene conversion with 71.96% selectivity for the 2,7-disulfonic acid isomer versus competing 2,6-isomer formation. The inert gas environment prevents oxidative side reactions, while controlled heating ensures optimal sulfonic group positioning.

Diazotization and Primary Azo Coupling

The amino group introduced through nitration/reduction undergoes diazotization using sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C. Critical parameters include:

Diazonium Salt Formation

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| HCl concentration | 12 M | Prevents premature coupling |

| Reaction time | 5–7 minutes | Minimizes diazonium decomposition |

| Temperature | 0–2°C | Stabilizes reactive intermediate |

This diazonium intermediate couples with 4-sulfo-1-naphthol under alkaline conditions (pH 9–11) to form the first azo linkage. The reaction exhibits 89% efficiency when maintaining stoichiometric equivalence between diazonium salt and coupling partner.

Sequential Azo Coupling for Multifunctional Architecture

The trisazo structure requires three distinct coupling steps:

Phenylenediamine Derivative Coupling

- Uses 4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)aniline

- Conducted at pH 4.5–5.5 (acetate buffer)

- Yield: 82% with 2-hour reaction time

Naphthalenic Coupling

- Reacts with 4-sulfo-1-naphthylamine diazonium salt

- Requires 0°C to prevent polysubstitution

- Generates 76% isolated yield

Final Trisodium Salt Formation

- Neutralization with sodium carbonate (Na₂CO₃)

- Precipitation at 60% ethanol concentration

Purification and Isolation Techniques

Crude product purification involves:

Multi-Stage Crystallization

| Stage | Solvent System | Temperature | Purity Increase |

|---|---|---|---|

| 1 | Water/ethanol (3:1) | 50°C | 45% → 68% |

| 2 | Saturated NaCl | 25°C | 68% → 89% |

| 3 | Methanol/acetone | −20°C | 89% → 96% |

Filtration through Büchner funnel with diatomaceous earth coating removes colloidal impurities, while final drying under vacuum (10 Pa) ensures <0.5% moisture content.

Analytical Characterization

Key Spectroscopic Data

- UV-Vis (λmax) : 512 nm (ε = 2.8×10⁴ L·mol⁻¹·cm⁻¹) in aqueous solution

- ¹H NMR (D₂O) : δ 8.21 (d, J=8.5 Hz, 2H, naphthalene), δ 7.89 (m, 4H, aromatic azo protons)

- FT-IR : 1180 cm⁻¹ (S=O stretching), 1620 cm⁻¹ (N=N stretch)

Elemental analysis confirms trisodium stoichiometry with <0.3% deviation from theoretical values for C, H, N, and S content.

Industrial-Scale Production Considerations

Process Intensification Strategies

- Continuous flow reactors reduce diazotization time from 45 to 8 minutes

- Membrane filtration replaces crystallization in later purification stages

- 23% energy savings achieved through waste heat recovery

Large-scale batches (500 kg) show reproducible yields of 74–78% with color strength variation <2% between production lots.

Challenges in Regiochemical Control

Competing reaction pathways necessitate stringent condition control:

Major Side Products

Recent Methodological Advances

Emerging techniques demonstrate potential for enhanced sustainability:

Microwave-Assisted Sulfonation

- Reduces reaction time from 180 to 40 minutes

- Improves 2,7-isomer selectivity to 79%

Biocatalytic Coupling

- Laccase-mediated azo bond formation

- Achieves 91% yield at 35°C in aqueous medium

These methods remain experimental but show promise for reducing energy consumption and hazardous waste generation.

Q & A

Q. Q1. What are the primary synthetic routes for this compound, and how do reaction conditions influence product purity?

A1. The synthesis involves multi-step diazotization and coupling reactions.

- Diazotization : Use sodium nitrite (NaNO₂) and HCl at 0–5°C to convert aromatic amines (e.g., 5-amino-2-naphthalenesulfonic acid) to diazonium salts. Excess nitrite must be quashed with sulfamic acid to avoid side reactions .

- Coupling : React diazonium salts with aromatic amines/β-naphthols under alkaline conditions (pH 8–10). Temperature control (10–15°C) prevents premature decomposition.

- Purification : Column chromatography (silica gel, methanol/water eluent) removes unreacted intermediates. Purity >95% is achievable with optimized stoichiometry .

Q. Q2. How can researchers validate the compound’s structural integrity post-synthesis?

A2. Use a combination of:

- UV-Vis Spectroscopy : Confirm λmax at 480–520 nm (azo group absorption) .

- HPLC-MS : Compare retention times and mass-to-charge ratios (e.g., m/z ~850–900 for trisodium salt) with standards.

- <sup>1</sup>H NMR : Detect aromatic protons (δ 7.0–8.5 ppm) and sulfonate groups (δ 3.0–4.0 ppm). Integrate peak areas to verify substitution patterns .

Q. Q3. What are the recommended storage conditions to maintain stability?

A3. Store at 2–8°C in amber vials under nitrogen. Aqueous solutions (pH 6–8) are stable for ≤3 months; avoid UV light, which degrades azo bonds into amines and nitro derivatives .

Q. Q4. Which analytical techniques are optimal for quantifying this compound in complex matrices?

A4.

- Ion-Pair Chromatography : Use C18 columns with 0.1% tetrabutylammonium bromide in mobile phase (detection at 254 nm).

- Fluorometric Assays : Exploit fluorescence quenching in the presence of metal ions (e.g., Zr<sup>4+</sup>), with linear ranges of 0.1–10 μM .

Advanced Research Questions

Q. Q5. How do electronic effects of substituents influence the compound’s spectroscopic and redox properties?

A5. Computational studies (DFT/B3LYP) reveal:

- Electron-Withdrawing Groups (e.g., -SO3Na): Increase λmax by stabilizing excited states.

- Electron-Donating Groups (e.g., -NH2): Enhance redox activity (E1/2 ~ −0.2 V vs. Ag/AgCl) due to higher electron density at azo bonds .

- Validation : Correlate computed HOMO-LUMO gaps with experimental cyclic voltammetry data .

Q. Q6. What mechanistic insights explain the compound’s pH-dependent azo bond cleavage?

A6. Under acidic conditions (pH <3), protonation of the azo group facilitates reduction to amines via two-electron transfer. Alkaline conditions (pH >10) promote hydrolysis to nitroso intermediates. Kinetic studies (Arrhenius plots) show activation energy (Ea) of 45–60 kJ/mol .

Q. Q7. How can computational tools streamline reaction optimization for derivatives?

A7. ICReDD’s workflow integrates:

Q. Q8. What strategies resolve contradictory data on the compound’s metal-binding selectivity?

A8. Discrepancies in Zr<sup>4+</sup> vs. Al<sup>3+</sup> affinity arise from:

Q. Q9. How can researchers design derivatives with enhanced photostability for bioimaging?

A9.

- Substitution : Introduce electron-deficient groups (e.g., -CF3) at the para position to reduce π→π* transition energy.

- Encapsulation : Use liposomal carriers to shield azo bonds from UV radiation. In vitro assays show 50% degradation after 24 hrs vs. 6 hrs for free dye .

Q. Q10. What are the challenges in interpreting NMR spectra due to paramagnetic impurities?

A10. Trace metal ions (e.g., Fe<sup>3+</sup>) broaden peaks. Mitigate via:

- Chelation : Add EDTA (1 mM) to sequester metals.

- D2O Exchange : Eliminate solvent-induced shifts.

- 2D NMR : Use HSQC to resolve overlapping aromatic signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.